Lead(II)-DPM
Description
The acronym "DPM" appears in multiple contexts across the sources, including:
- Diphenhydramine (DPM): An antihistamine with anti-inflammatory properties .
- Diesel Particulate Matter (DPM): Airborne pollutants from diesel engines linked to respiratory diseases .
- DPM Ethers: Organic compounds synthesized via diphenyldiazomethane or trichloroacetimidate methods .
- Data Point Modelling (DPM): A data management framework unrelated to chemistry .
None of these definitions directly relate to a lead(II)-based compound. This ambiguity suggests either a typographical error, a niche abbreviation, or a misrepresented term. For this analysis, we assume "Lead(II)-DPM" refers to a hypothetical lead-containing compound analogous to other DPM-related structures (e.g., DPM ethers or diphenhydramine derivatives).
Properties
Molecular Formula |
C22H38O4Pb |
|---|---|
Molecular Weight |
574 g/mol |
IUPAC Name |
lead(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
InChI Key |
RFDHUANRWFSKRW-ATMONBRVSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pb+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pb+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II)-DPM can be synthesized through a reaction between lead(II) acetate and dipivaloylmethane in an appropriate solvent. The reaction typically involves mixing the reactants in a solvent like ethanol or methanol, followed by heating under reflux conditions to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Lead(II)-DPM undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(II) complexes with different ligands.
Scientific Research Applications
Lead(II)-DPM has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Materials Science: Employed in the preparation of lead-based thin films and nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Mechanism of Action
The mechanism by which Lead(II)-DPM exerts its effects is primarily through its ability to coordinate with other molecules. The lead(II) ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the lead(II) ion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct evidence for Lead(II)-DPM, we compare lead(II) compounds with structurally or functionally related materials mentioned in the sources:
Table 1: Key Properties of Lead(II) Compounds vs. Analogues
Key Findings :
Lead(II) Compounds: Toxicity: Lead(II) acetate and similar salts are highly toxic, causing neurological and environmental damage .
DPM Ethers :
- Unlike lead compounds, DPM ethers are organic protecting groups sensitive to acidic conditions . Their synthesis avoids heavy metals, focusing on catalysts like palladium or gold.
Diesel DPM :
- Contains lead-free carbonaceous particles but shares environmental persistence with lead pollutants. Both require stringent regulatory controls .
Recommendations for Future Work
Clarify the chemical identity of "this compound" through spectral characterization (e.g., NMR, XRD).
Investigate lead(II) coordination chemistry with diphenylmethane (DPM) derivatives, if applicable.
Assess environmental and health impacts of lead-containing analogues relative to diesel DPM .
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